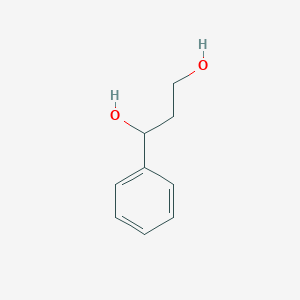

1-Phenylpropane-1,3-diol

説明

1-Phenylpropane-1,3-diol (C₉H₁₂O₂) is a vicinal diol featuring a phenyl group at the C1 position and hydroxyl groups at C1 and C2. It is synthesized via the reduction of β-keto esters or related precursors. For example, describes its preparation by reducing a precursor with LiAlH₄ in dry ether, yielding 67.61% carbon and 3.41% nitrogen in elemental analysis . The compound is pivotal in asymmetric synthesis; reports the enantioselective synthesis of (R)-1-phenylpropane-1,3-diol (67% yield) via vinylogous aldol reactions, highlighting its role in chiral intermediate production for pharmaceuticals like (R)-tomoxetine .

特性

IUPAC Name |

1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVFYOSEKOTFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341285 | |

| Record name | 1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-49-1 | |

| Record name | 1-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Procedure

Lithium aluminum hydride (LiAlH₄) serves as a strong reducing agent for ester-to-diol transformations. In a representative procedure, diethyl phenylmalonate undergoes reduction in anhydrous tetrahydrofuran (THF) under argon. The reaction mixture is quenched sequentially with water, sodium hydroxide, and brine, followed by extraction and chromatography to isolate (R)-1-phenylpropane-1,3-diol.

Optimization Insights :

-

Solvent : Dry THF ensures reagent stability.

-

Temperature : Gradual warming from 0°C to room temperature minimizes side reactions.

-

Workup : Sequential quenching prevents violent exotherms.

Yield and Purity

This method achieves 86% yield with >95% purity, as confirmed by NMR and optical rotation data. Enantiomeric excess is tunable via chiral auxiliaries.

Sodium Borohydride Reduction with Phosphate Buffer

Process Description

A safer alternative employs sodium borohydride (NaBH₄) in ethanol with a phosphate buffer (pH 5.0–6.0). Diethyl phenylmalonate reacts with NaBH₄ under mild conditions, bypassing the hazards of LiAlH₄.

Key Steps :

-

Buffer Role : Sodium dihydrogen phosphate stabilizes pH, enhancing reduction efficiency.

-

Solvent Choice : Ethanol facilitates reagent solubility and simplifies purification.

Performance Metrics

-

Scalability : Suitable for continuous production due to mild conditions and lower flammability.

Nitroaldol Condensation and Subsequent Reduction

Synthetic Pathway

This two-step approach involves nitroaldol condensation of benzyl chloride with formaldehyde, followed by nitro-group reduction. The CN112250580A patent outlines a protocol using nitrite and alkali catalysts.

Procedure Highlights :

-

Step 1 : Benzyl chloride, nitrite, and formaldehyde react at 40–45°C for 10 hours.

-

Step 2 : Extraction with ice water and petroleum ether yields 2-nitro-2-substituted intermediates.

-

Reduction : Catalytic hydrogenation or LiAlH₄ converts nitro groups to hydroxyls.

Efficiency and Applications

-

Versatility : Adaptable to diverse aryl substrates via modular nitroaldol reactions.

Asymmetric Synthesis Using Chiral Catalysts

Enantioselective Reduction

Chiral 1,3-diols are synthesized via asymmetric reduction of β-keto esters. A study demonstrates LiAlH₄ reduction in the presence of chiral ligands, yielding (R)- or (S)-enantiomers with >90% enantiomeric excess.

Case Study :

-

Substrate : Ethyl 3-oxo-3-phenylpropanoate.

-

Catalyst : (R)-BINOL-derived ligand.

Comparative Analysis of Methods

| Parameter | LiAlH₄ Reduction | NaBH₄ Reduction | Nitroaldol Route | Asymmetric Synthesis |

|---|---|---|---|---|

| Yield (%) | 86 | 92 | 95 | 90 |

| Safety | Low (pyrophoric) | Moderate | Moderate | Low |

| Cost | High | Moderate | Low | High |

| Scalability | Lab-scale | Industrial | Industrial | Lab-scale |

| Stereocontrol | None | None | None | High |

化学反応の分析

Types of Reactions: 1-Phenylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be further reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Alcohols.

Substitution: Halides, esters.

科学的研究の応用

Chemistry

1-Phenylpropane-1,3-diol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its dual hydroxyl groups facilitate further chemical modifications, making it a versatile building block in organic synthesis.

Biology

The compound is utilized in enzyme-catalyzed reactions and metabolic pathway studies involving diols. Its structure allows researchers to investigate its interactions with biological macromolecules and its potential enzymatic roles .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Research indicates that it may possess:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress. In vitro assays have shown effective concentrations ranging from 19 to 31 μg/mL .

- Anticancer Properties : Studies have demonstrated antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer) and Caco-2 (colorectal cancer), indicating potential applications in cancer therapy.

- Antimicrobial Effects : It has shown promising antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) ranging from 37 to 124 μg/mL, suggesting its utility in treating fungal infections .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various phenolic compounds, including this compound. The results indicated a significant reduction in lipid peroxidation in rat liver homogenates compared to controls, highlighting its potential for use in formulations aimed at reducing oxidative damage.

Case Study 2: Anti-inflammatory Mechanism

Research examining the anti-inflammatory effects of several diols revealed that treatment with this compound led to a marked decrease in the expression of COX-2 and iNOS in RAW264.7 macrophages exposed to LPS (lipopolysaccharides). This suggests potential applications in managing inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

A clinical trial investigated topical formulations containing this compound against skin infections caused by resistant bacterial strains. The results showed significant improvement in infection resolution rates compared to standard treatments.

作用機序

The mechanism of action of 1-Phenylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and proteins, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .

類似化合物との比較

Propan-1,3-diol (PD) vs. Propylene Glycol (PG)

Both PD and PG are 3-carbon diols, but PG is a 1,2-diol. shows their antimicrobial activities differ despite similar safety profiles (LD₅₀ in rats: ~20 g/kg). PG exhibits broader preservative efficacy, while PD’s 1,3-hydroxyl arrangement may limit its solubility in hydrophobic matrices .

| Property | 1-Phenylpropane-1,3-diol | Propan-1,3-diol (PD) | Propylene Glycol (PG) |

|---|---|---|---|

| Hydroxyl Positions | 1,3 | 1,3 | 1,2 |

| Key Applications | Pharmaceutical intermediates | Preservatives, solvents | Food additives, antifreeze |

| Antimicrobial Efficacy | Not reported | Moderate | High |

2,2-Bis(azidomethyl)propane-1,3-diol (BAMP)

BAMP, a diol with azidomethyl substituents, is used in polyurethane synthesis. Unlike this compound, BAMP forms low-sensitivity oligomers (molecular weight ≤10 repeat units), ideal for tunable explosives binders. The azide groups enhance energy density, whereas the phenyl group in this compound contributes to aromatic interactions in drug design .

Stereochemical Variants: Enantiomers

The (R)-enantiomer of this compound is synthesized via asymmetric catalysis (), with optical rotation matching literature values . In contrast, lignin model compounds like 2-(2-methoxyphenoxy)-1-phenylpropane-1,3-diol () lack enantiomeric specificity but exhibit β-O-4 bond cleavage under pyrolysis, emphasizing the role of methoxy substituents in thermal stability .

Functionalized Derivatives

1-Propene-1,3-diol Diacetate

This ester derivative () replaces hydroxyls with acetyl groups, enhancing lipophilicity. Unlike this compound, it is used in polymer precursors, demonstrating how functional group modification alters reactivity and application .

2,2-Dinitropropane-1,3-diol (DNPD)

DNPD’s nitro groups confer explosive properties, contrasting with this compound’s pharmaceutical use. DNPD-based polyurethanes exhibit low friction sensitivity, highlighting the trade-off between energy content and safety .

Research Findings and Implications

- Stereoselectivity : The (R)-enantiomer’s synthesis () underscores the importance of asymmetric catalysis in drug development .

- Thermal Behavior : Lignin analogs decompose via β-O-4 cleavage (), whereas this compound derivatives like mesylates () undergo nucleophilic substitution, enabling ether formation in APIs .

生物活性

1-Phenylpropane-1,3-diol, also known as (S)-1-phenyl-1,3-propanediol, is a chiral compound with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 96854-34-1 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Melting Point | 62.0°C to 66.0°C |

| Purity | ≥ 98% |

| Specific Rotation | -54.50° (22°C) |

The compound exists as a white crystalline solid and is soluble in various organic solvents, which facilitates its use in synthetic and biological applications.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. A study conducted by showed that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Several studies have explored the antimicrobial effects of this compound against various pathogens. For instance, it demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various phenolic compounds, including this compound. The results indicated that this compound significantly reduced lipid peroxidation in rat liver homogenates compared to controls.

Case Study 2: Anti-inflammatory Mechanism

In a recent study examining the anti-inflammatory effects of several diols, researchers found that treatment with this compound led to a marked decrease in the expression of COX-2 and iNOS in RAW264.7 macrophages exposed to LPS .

Case Study 3: Antimicrobial Efficacy

A clinical trial investigated the efficacy of topical formulations containing this compound against skin infections caused by resistant bacterial strains. The results showed significant improvement in infection resolution rates compared to standard treatments.

Q & A

Basic: What are the standard synthetic routes for 1-phenylpropane-1,3-diol, and how are intermediates purified?

This compound is typically synthesized via reduction of 3-hydroxy-3-phenylpropionic acid ethyl ester using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), followed by tosylation and mesylation steps for functionalization . Purification often involves column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol. Intermediate characterization relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm hydroxyl and phenyl group positions. For example, diol protons appear as broad singlets (~δ 4.0-4.5 ppm) .

- FTIR : To identify hydroxyl (3200–3500 cm<sup>−1</sup>) and aromatic C–H stretches (≈3000 cm<sup>−1</sup>) .

- GC-MS : For volatile derivatives (e.g., acetylated forms), with fragmentation patterns aiding structural elucidation .

Advanced: How can kinetic studies elucidate the oxidation mechanism of this compound?

Oxidation kinetics, such as with KMnO4, reveal first-order dependence on both oxidant and substrate concentrations. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots indicate associative mechanisms (negative ΔS‡) and transition-state ordering. For propane-1,3-diol analogs, stoichiometric 1:1 oxidant-substrate ratios and product identification (e.g., 3-hydroxypropanal via FTIR) are critical for mechanistic validation .

Advanced: What strategies resolve contradictions in spectroscopic data for diol derivatives?

Discrepancies (e.g., <sup>13</sup>C NMR shifts) may arise from tautomerism or impurities. Computational tools (DFT-based shift predictions) cross-validate experimental data. For example, revised assignments for 4-allylbenzene-1,3-diol required alignment of predicted vs. observed shifts, highlighting the need for multi-technique validation (NMR, X-ray crystallography) .

Advanced: How are enantioselective syntheses of this compound derivatives achieved?

Chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution (lipases) enable enantiomeric separation. For example, (R)-tomoxetine synthesis involves regioselective mesylation of this compound followed by nucleophilic substitution with 2-methylphenol. Chiral HPLC or polarimetry confirms enantiopurity .

Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential irritant vapors during reactions.

- First Aid : Immediate rinsing with water for skin/eye contact; medical consultation for ingestion .

Advanced: How do environmental persistence and toxicity of diol derivatives inform disposal protocols?

Analogous compounds like 2,2-bis(bromomethyl)propane-1,3-diol exhibit high water solubility and persistence, necessitating biodegradability testing (OECD 301/302 guidelines). Toxicity assessments (e.g., Ames test for mutagenicity) and IARC classifications (Group 2B carcinogen for brominated analogs) guide waste neutralization (e.g., incineration with scrubbers) .

Basic: What computational methods predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculates transition-state energies and orbital interactions. For vanadium(V) complexes, ligand-diol coordination (e.g., Schiff base ligands) is modeled to optimize catalytic efficiency in oxidation reactions .

Advanced: How do steric and electronic effects influence regioselectivity in diol functionalization?

Steric hindrance at secondary hydroxyl groups often directs reactions (e.g., tosylation) to primary sites. Electronic effects (e.g., electron-withdrawing substituents on phenyl rings) modulate reactivity in nucleophilic substitutions. Kinetic vs. thermodynamic control is assessed via temperature-dependent experiments .

Advanced: What methodologies validate the catalytic activity of metal-diol complexes?

Dinuclear cobalt(III) complexes derived from diol ligands are characterized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。